molecular formula C10H11ClN2 B2717362 3-Chloro-4-(3,6-dihydro-2H-pyridin-1-yl)pyridine CAS No. 1876559-21-5

3-Chloro-4-(3,6-dihydro-2H-pyridin-1-yl)pyridine

Cat. No.: B2717362
CAS No.: 1876559-21-5
M. Wt: 194.66
InChI Key: QMMHSRVMJSRINE-UHFFFAOYSA-N
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Description

3-Chloro-4-(3,6-dihydro-2H-pyridin-1-yl)pyridine is a heterocyclic compound that features both pyridine and dihydropyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(3,6-dihydro-2H-pyridin-1-yl)pyridine typically involves the reaction of 3-chloropyridine with 3,6-dihydro-2H-pyridine under specific conditions. One common method includes:

    Starting Materials: 3-chloropyridine and 3,6-dihydro-2H-pyridine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The mixture is heated to a specific temperature, usually around 80-100°C, for several hours to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(3,6-dihydro-2H-pyridin-1-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The dihydropyridine ring can be oxidized to form pyridine derivatives or reduced to form tetrahydropyridine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or methanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 3-substituted-4-(3,6-dihydro-2H-pyridin-1-yl)pyridine derivatives.

    Oxidation: Formation of pyridine derivatives.

    Reduction: Formation of tetrahydropyridine derivatives.

Scientific Research Applications

3-Chloro-4-(3,6-dihydro-2H-pyridin-1-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological targets.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3,6-dihydro-2H-pyridin-1-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(3,6-dihydro-2H-pyridin-1-yl)pyridine: can be compared with other heterocyclic compounds such as:

Uniqueness

  • Structural Features : The combination of pyridine and dihydropyridine rings in a single molecule.
  • Reactivity : The presence of a chlorine atom provides unique reactivity patterns for substitution reactions.
  • Applications : Its potential use in both medicinal chemistry and materials science distinguishes it from other similar compounds.

Properties

IUPAC Name

3-chloro-4-(3,6-dihydro-2H-pyridin-1-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c11-9-8-12-5-4-10(9)13-6-2-1-3-7-13/h1-2,4-5,8H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMHSRVMJSRINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C2=C(C=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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